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The landscape of targeted therapies for hematological malignancies is rapidly evolving, with a
growing focus on metabolic pathways that are crucial for cancer cell proliferation. One such
promising target is CTP Synthase 1 (CTPS1), a key enzyme in the de novo pyrimidine
synthesis pathway.[1][2][3] Due to its essential role in lymphocyte proliferation, selective
inhibition of CTPS1 presents a compelling therapeutic strategy for various B- and T-cell
cancers.[1][4][5] This guide provides a comparative overview of the leading CTPS1 inhibitors
currently under investigation, supported by preclinical and early clinical data.

Introduction to CTPS1 as a Therapeutic Target

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA.[3][6]
The final, rate-limiting step in its de novo synthesis—the conversion of UTP to CTP—is
catalyzed by two homologous enzymes, CTPS1 and CTPS2.[1][7][8] Healthy lymphocytes are
uniquely dependent on CTPS1 for proliferation, whereas most other tissues can utilize CTPS2,
creating a clear therapeutic window.[1][5][7] Genetic evidence from humans with hypomorphic
mutations in the CTPS1 gene shows impaired T- and B-cell expansion without other systemic
pathologies, reinforcing the rationale for selective CTPS1 inhibition in lymphoid malignancies.

[2][5]

Pharmacological inhibition of CTPS1 aims to selectively starve malignant lymphoid cells of
CTP, thereby disrupting DNA and RNA synthesis, inducing cell cycle arrest, and ultimately
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triggering apoptosis.[2][4][9] This targeted approach holds the potential for greater efficacy and
reduced toxicity compared to conventional chemotherapies.[9]

Leading CTPS1 Inhibitors: A Comparative Overview

The most prominent CTPSL1 inhibitors currently in development belong to a series of small
molecules developed by Step Pharma. The lead clinical candidate is STP938, with STP-B
serving as a widely used tool compound in preclinical studies.

Selectivity o .
L Development Administration Key
Inhibitor (CTPS1 vs. L
Stage Route Indications
CTPS2)
Phase 1/2 Relapsed/Refract
Clinical Trial ory B-cell and T-
STP938 >1,300-fold[7] Oral[10][11]
(NCT05463263) cell
[7] Lymphoma[7][10]
Mantle Cell
Subcutaneous
o o ) Lymphoma, T-
STP-B Preclinical >1,300-fold[2] (in vivo studies)

ALL (preclinical

[4]
models)[2][4]

Preclinical Efficacy Data

Selective CTPS1 inhibitors have demonstrated potent single-agent activity in a wide range of
hematological cancer models.

In Vitro Activity

In vitro studies have consistently shown that CTPS1 inhibitors are highly effective at nanomolar
concentrations across various cell lines derived from hematological malignancies, with T-cell
malignancies showing particular sensitivity.[4][5]
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Cell Line Cancer Type Inhibitor IC50 (nM) Reference
) ) <100 nM in 77%
Various Leukemia,
. STP938 (43/56) of cell [5][11]
Hematological Lymphoma )
lines
T-cell
T-cell
) ) Lymphoma/Leuk  STP-B Nanomolar range  [4]
Malignancies )
emia
B-cell Mantle Cell
) ) STP-B Nanomolar range  [2][4]
Malignancies Lymphoma, etc.
Mantle Cell Mantle Cell LD50 <120 nM
STP-B [2]
Lymphoma Lymphoma (after 48h)

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor activity of CTPS1

inhibitors.
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Cancer o ]
Model Inhibitor Dosing Outcome Reference
Type
Daily or
Dose-
Mantle Cell alternate
JEKO-1 dependent
Lymphoma STP-B days, o [4]
Xenograft inhibition of
(B-cell) subcutaneou
tumor growth
s
Daily or
Y Dose-
T-cell Acute alternate
JURKAT ) dependent
Lymphoblasti STP-B days, o [4]
Xenograft ) inhibition of
¢ Leukemia subcutaneou
tumor growth
s
Up to 43%
JURKAT CDx  T-cell
] STP938 Oral, 14 days  tumor [11]
Xenograft Leukemia ]
regression
Demonstrate
7138 Mantle Cell N o
STP-B Not specified d in vivo [2]
Xenograft Lymphoma )
efficacy

Mechanism of Action and Sighaling Pathways

The primary mechanism of action for CTPS1 inhibitors is the depletion of intracellular CTP
pools. This has several downstream consequences that culminate in cancer cell death.

« Inhibition of Pyrimidine Synthesis: The inhibitor binds to the ATP pocket of CTPS1, blocking
its enzymatic function.[1]

» Replication Stress & S-Phase Arrest: The lack of CTP stalls DNA replication, leading to an
arrest in the early S-phase of the cell cycle.[2]

e Inhibition of Protein Synthesis: CTP is also required for RNA synthesis. Its depletion leads to
a general inhibition of protein translation, which critically affects the levels of short-lived
proteins.[2]
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o MCL1 Downregulation & Apoptosis: One key anti-apoptotic protein with a short half-life is
MCL1. CTPSL1 inhibition leads to a rapid decrease in MCL1 levels, tipping the cellular
balance towards apoptosis.[2]

The following diagram illustrates the core signaling pathway affected by CTPSL1 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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